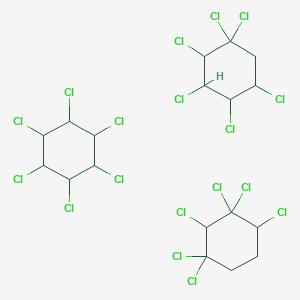

Cyclohexane, hexachloro-

Description

BenchChem offers high-quality Cyclohexane, hexachloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexane, hexachloro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H18Cl18 |

|---|---|

Molecular Weight |

872.5 g/mol |

IUPAC Name |

1,1,2,3,3,4-hexachlorocyclohexane;1,1,2,3,4,5-hexachlorocyclohexane;1,2,3,4,5,6-hexachlorocyclohexane |

InChI |

InChI=1S/3C6H6Cl6/c7-2-1-6(11,12)5(10)4(9)3(2)8;7-3-1-2-5(9,10)4(8)6(3,11)12;7-1-2(8)4(10)6(12)5(11)3(1)9/h2-5H,1H2;3-4H,1-2H2;1-6H |

InChI Key |

REDUMVQOCNAQCW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(C(C1Cl)(Cl)Cl)Cl)(Cl)Cl.C1C(C(C(C(C1(Cl)Cl)Cl)Cl)Cl)Cl.C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Enantioselective Environmental Fate of alpha-Hexachlorocyclohexane (α-HCH): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Hexachlorocyclohexane (α-HCH), a significant chiral organochlorine pesticide, persists in the environment and undergoes enantioselective fate processes that are critical to understanding its overall environmental impact and toxicological profile. This technical guide provides an in-depth examination of the environmental behavior of α-HCH enantiomers, focusing on their differential degradation, bioaccumulation, and transport. Detailed experimental protocols for the analysis of α-HCH enantiomers are provided, alongside a comprehensive summary of reported enantiomeric fractions in various environmental matrices. Furthermore, this guide visualizes key microbial degradation pathways and analytical workflows using the Graphviz DOT language to facilitate a deeper understanding of the complex processes governing the environmental fate of these chiral molecules.

Introduction

Hexachlorocyclohexane (HCH) isomers are byproducts of the manufacturing process of lindane (γ-HCH), a broad-spectrum insecticide. Technical HCH mixtures, which have been used extensively worldwide, contain several isomers, with α-HCH being a major component. α-HCH is a chiral compound, existing as two non-superimposable mirror images, the (+)- and (−)-enantiomers. While enantiomers possess identical physical and chemical properties in an achiral environment, they can exhibit different biological activities and degradation rates in the chiral environments of biological systems and the broader ecosphere.

The enantioselective behavior of α-HCH is a crucial aspect of its environmental fate. The ratio of the two enantiomers, often expressed as the Enantiomer Fraction (EF), can deviate from the racemic value (EF = 0.5) in environmental samples, providing a powerful tool to trace the sources, transport, and degradation pathways of this pollutant. This guide will delve into the technical details of these processes, providing researchers and professionals with the necessary information to understand and investigate the environmental fate of α-HCH enantiomers.

Enantioselective Degradation of α-HCH

The degradation of α-HCH in the environment can occur through both abiotic and biotic processes. However, it is microbial degradation that is primarily responsible for the observed enantioselectivity.

Microbial Degradation

Microorganisms have evolved specific enzymatic pathways to degrade HCH isomers. The initial and key step in the aerobic degradation of α-HCH is dehydrochlorination, catalyzed by the enzyme HCH dehydrochlorinase (LinA). Different variants of the LinA enzyme, such as LinA1 and LinA2 found in Sphingomonas paucimobilis, exhibit distinct enantioselectivities towards the α-HCH enantiomers. This enzymatic differentiation is the primary driver of the enantioselective degradation observed in the environment.

Under anaerobic conditions, the degradation of α-HCH also proceeds, though often at a slower rate and through different intermediates. The process typically involves reductive dechlorination and can also exhibit enantioselectivity, although this is less well-characterized than aerobic degradation.

The preferential degradation of one enantiomer leads to an enrichment of the other in the environment. For instance, studies in groundwater have shown a preferential degradation of the (-)-α-HCH enantiomer, resulting in EF values greater than 0.5[1]. Conversely, in some marine environments, preferential degradation of the (+)-enantiomer has been observed[2]. The direction of enantioselectivity can be influenced by various factors, including the specific microbial communities present, redox conditions, pH, and temperature[1][3].

The aerobic degradation of α-HCH is initiated by the LinA enzyme, which removes a molecule of HCl. This leads to the formation of pentachlorocyclohexene (PCCH), which is further metabolized through a series of enzymatic steps. The initial dehydrochlorination is enantioselective, with different LinA variants showing preference for either the (+) or (-) enantiomer.

Under anaerobic conditions, the degradation of α-HCH proceeds via reductive dechlorination. The initial steps involve the formation of tetrachlorocyclohexene (TCCH) isomers, eventually leading to chlorobenzene and benzene. While less studied, enantioselectivity has also been observed in anaerobic degradation.

Abiotic Degradation

Abiotic degradation processes, such as hydrolysis and photolysis, are generally not considered to be enantioselective. The hydrolysis of α-HCH is slow under most environmental conditions but is more rapid under alkaline conditions[4]. Photochemical degradation in the atmosphere, primarily through reactions with hydroxyl radicals, has a half-life of around 100 days but can be longer depending on environmental conditions[4]. Because these processes are not stereoselective, a racemic mixture of α-HCH in a particular environmental compartment may suggest that abiotic degradation is the dominant removal process or that the contamination is from a recent source.

Data Presentation: Enantiomeric Fractions in the Environment

The enantiomeric fraction (EF) is a useful metric to quantify the degree of enantioselective degradation or enrichment. It is calculated as:

EF = [concentration of (+)-enantiomer] / ([concentration of (+)-enantiomer] + [concentration of (−)-enantiomer])

An EF of 0.5 indicates a racemic mixture, while values deviating from 0.5 signify an enrichment of either the (+) or (−) enantiomer. The following table summarizes reported EF values for α-HCH in various environmental matrices.

| Environmental Matrix | Location | EF Range | Predominant Enantiomer | Reference(s) |

| Groundwater | Northeastern Florida, USA | 0.500 - 0.890 | (+) | [1][2] |

| Northeastern Florida, USA (acidic) | 0.495 - 0.512 | Racemic | [1][2] | |

| Freshwater | Arctic Lakes | 0.31 - 0.70 | Variable | [5] |

| Temperate Lakes and Wetlands | 0.77 - 1.06 | (+) | [5] | |

| Seawater | North Sea | Depletion of (+)-α-HCH | (-) | [2] |

| Bering and Chukchi Seas | Depletion of (-)-α-HCH | (+) | [2] | |

| Air | Arctic | 0.504 ± 0.004 (annual average) | Near Racemic | [6] |

| Trans-Pacific Air Masses | Racemic | Racemic | [7] | |

| Soil | Former HCH Factory, Germany | Depletion of (-)-α-HCH | (+) | [2] |

| Biota | Roe-deer Liver (Germany) | Preferential degradation of (+)-α-HCH | (-) | [8] |

| Arctic Seabirds | 0.65 - 0.97 | (+) | ||

| Arctic Ringed Seals | Near Racemic | Racemic |

Experimental Protocols

Accurate determination of α-HCH enantiomer ratios is essential for understanding their environmental fate. This section provides an overview of the key experimental protocols.

Enantioselective Analysis of α-HCH

The most common technique for separating and quantifying α-HCH enantiomers is chiral capillary gas chromatography (GC) coupled with a sensitive detector, such as an electron capture detector (ECD) or a mass spectrometer (MS).

-

Soil and Sediment: Extraction is typically performed using a nonpolar solvent like hexane or a mixture of hexane and acetone. The extract is then cleaned up to remove interfering compounds. This can be achieved using techniques like solid-phase extraction (SPE) with silica or Florisil cartridges.

-

Water: Liquid-liquid extraction (LLE) with a nonpolar solvent or solid-phase extraction (SPE) using C18 cartridges are common methods to extract α-HCH from water samples.

-

Biota: Tissue samples are typically homogenized and extracted with a mixture of polar and nonpolar solvents. Lipids are a major interference and must be removed, often through gel permeation chromatography (GPC) or lipid saponification.

-

Chiral Column: A cyclodextrin-based chiral capillary column is essential for the separation of the enantiomers. Commonly used phases include permethylated or acetylated β- or γ-cyclodextrin.

-

Injector and Detector: A split/splitless injector is typically used. An electron capture detector (ECD) is highly sensitive to halogenated compounds like HCH. Mass spectrometry (MS) provides both high sensitivity and selectivity, and can be operated in selected ion monitoring (SIM) mode for enhanced performance.

-

Temperature Program: An optimized temperature program is crucial for achieving good separation of the enantiomers and other HCH isomers.

Microcosm Studies

Microcosm studies are controlled laboratory experiments that simulate environmental conditions to study the degradation of pollutants.

-

Setup: Soil or water samples from the site of interest are placed in sealed containers (microcosms).

-

Spiking: A known concentration of racemic α-HCH is added to the microcosms.

-

Incubation: The microcosms are incubated under controlled conditions (e.g., temperature, light, oxygen levels) that mimic the natural environment.

-

Sampling and Analysis: Samples are collected at regular intervals and analyzed for the concentrations of both α-HCH enantiomers to determine the degradation rates and changes in the enantiomer fraction over time.

Enzyme Assays for LinA

Enzyme assays are used to determine the activity and enantioselectivity of specific enzymes like LinA.

-

Enzyme Preparation: The LinA enzyme can be purified from bacterial cultures or produced recombinantly.

-

Reaction Mixture: The assay is typically performed in a buffered solution containing the purified enzyme and a known concentration of racemic α-HCH.

-

Incubation and Termination: The reaction is incubated for a specific time at an optimal temperature and then stopped, often by adding a solvent to extract the remaining α-HCH.

-

Analysis: The concentrations of the α-HCH enantiomers are determined by chiral GC to calculate the rate of degradation and the enantioselectivity of the enzyme.

Mandatory Visualizations

Experimental Workflow for Chiral Pesticide Analysis

The following diagram illustrates a typical workflow for the analysis of chiral pesticides like α-HCH in environmental samples.

Conclusion

The environmental fate of α-HCH is intricately linked to its chirality. Enantioselective degradation by microorganisms is a key process that alters the enantiomeric composition of α-HCH in the environment. The analysis of enantiomer fractions provides valuable insights into the sources, transport, and degradation of this persistent organic pollutant. This technical guide has provided a comprehensive overview of the current knowledge on the environmental fate of α-HCH enantiomers, including detailed information on degradation pathways, quantitative data, and experimental methodologies. The provided visualizations aim to facilitate a clearer understanding of these complex processes. Further research is needed to fully elucidate the factors controlling enantioselectivity in different environmental compartments and to develop more effective bioremediation strategies for HCH-contaminated sites.

References

- 1. Biochemistry of Microbial Degradation of Hexachlorocyclohexane and Prospects for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel LinA Type 3 δ-Hexachlorocyclohexane Dehydrochlorinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evidence of enantioselective degradation of alpha-hexachlorocyclohexane in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gcms.cz [gcms.cz]

- 5. researchgate.net [researchgate.net]

- 6. shimadzu.com [shimadzu.com]

- 7. Uptake and Transformation of Hexachlorocyclohexane Isomers (HCHs) in Tree Growth Rings at a Contaminated Field Site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Environmental Degradation of Hexachlorocyclohexane (HCH) Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexachlorocyclohexane (HCH), a synthetic organochlorine pesticide, has been a significant environmental contaminant due to its widespread historical use, persistence, and toxicity. Technical-grade HCH is a mixture of several stereoisomers, with α-HCH, β-HCH, γ-HCH (lindane), and δ-HCH being the most abundant.[1] These isomers exhibit distinct physical, chemical, and toxicological properties, leading to varied environmental fates and degradation pathways. This guide provides a comprehensive technical overview of the primary environmental degradation pathways of HCH isomers, focusing on microbial, abiotic, and phytoremediation processes. It is designed to be a valuable resource for researchers and professionals working in environmental science, drug development, and related fields.

Microbial Degradation of HCH Isomers

Microbial degradation is the primary mechanism for the breakdown of HCH isomers in the environment. This process can occur under both aerobic and anaerobic conditions, involving a variety of microorganisms and enzymatic systems.

Aerobic Degradation

Under aerobic conditions, the degradation of HCH isomers is predominantly carried out by bacteria, particularly species from the genus Sphingobium (formerly Sphingomonas).[1] The central metabolic pathway is the "Lin pathway," which involves a series of enzymatic reactions encoded by the lin genes.[2]

The initial steps in the aerobic degradation of α-, γ-, and δ-HCH are two successive dehydrochlorination reactions catalyzed by the enzyme HCH dehydrochlorinase (LinA).[1] This is followed by hydrolytic dechlorinations and ring cleavage. The degradation of the highly persistent β-isomer proceeds through a different initial step involving hydrolytic dechlorination by the enzyme haloalkane dehalogenase (LinB).[1]

Key Enzymes in Aerobic Degradation:

-

LinA (HCH dehydrochlorinase): Catalyzes the dehydrochlorination of α-, γ-, and δ-HCH.[1]

-

LinB (Haloalkane dehalogenase): Catalyzes the hydrolytic dechlorination of β- and δ-HCH and subsequent intermediates.[1]

-

LinC (Dehydrogenase): Involved in the further degradation of intermediates.[2]

-

LinD, LinE (Ring-cleavage dioxygenases): Responsible for the opening of the aromatic ring of chlorinated hydroquinones.[2]

-

LinF, LinG, LinH, LinJ: Catalyze the downstream metabolism of the ring-cleavage products, ultimately leading to intermediates of the tricarboxylic acid (TCA) cycle.[2]

Regulation of lin Genes: The expression of the lin genes can be both constitutive and inducible. For instance, in Sphingomonas paucimobilis B90A, linA, linB, and linC are expressed constitutively, while linD and linE are induced by the presence of α-HCH and γ-HCH.[3] This differential regulation allows the bacteria to efficiently adapt to the presence of different HCH isomers.

Anaerobic Degradation

Under anaerobic conditions, HCH isomers undergo reductive dechlorination. A variety of anaerobic bacteria, including species of Clostridium, Desulfovibrio, and Dehalobacter, have been shown to degrade HCH.[4] The degradation rates under anaerobic conditions are generally faster for γ- and α-HCH compared to δ- and β-HCH.[1]

The primary pathway involves the sequential removal of chlorine atoms, leading to the formation of intermediates such as pentachlorocyclohexene (PCCH) and tetrachlorocyclohexene (TCCH).[1] These intermediates are further dechlorinated to chlorobenzene and finally to benzene.[1][5]

Quantitative Data on Microbial Degradation

The rate of microbial degradation of HCH isomers is influenced by various factors, including the specific isomer, microbial strain, temperature, pH, and soil type. The following tables summarize key quantitative data from various studies.

Table 1: Half-lives of HCH Isomers in Soil

| Isomer | Half-life (days) | Conditions | Reference |

| α-HCH | 54.4 - 56.1 | Cropped and uncropped sandy loam soil | [6] |

| β-HCH | 100 - 183 | Cropped and uncropped sandy loam soil | [6] |

| γ-HCH | 62.1 - 107 | Cropped and uncropped sandy loam soil | [7] |

| δ-HCH | 23.4 - 33.9 | Cropped and uncropped sandy loam soil | [7] |

| Technical HCH | 20 - 44 | Planted and fallow sandy loam soil | [6][8] |

Table 2: Degradation Rates of HCH Isomers by Microbial Cultures

| Isomer | Degradation Rate | Microorganism/Consortium | Conditions | Reference |

| γ-HCH | 98.1% of 5 mg/L in 24h | Sphingobium indicum B90A | 4°C | [9] |

| α-HCH | 86% degradation in 8 days | Bacillus sp. | Aerobic | [10] |

| β-HCH | 35% degradation in 28 days | Bacillus sp. | Aerobic | [10] |

| γ-HCH | 94% degradation in 8 days | Bacillus sp. | Aerobic | [10] |

| δ-HCH | >95% reduction in 9 days | Sphingobium sp. strain D4 | Soil slurry | [11] |

Abiotic Degradation of HCH Isomers

Abiotic degradation processes, including hydrolysis and photolysis, also contribute to the transformation of HCH isomers in the environment, although generally at slower rates than microbial degradation.

Hydrolysis

The hydrolysis of HCH isomers is slow under neutral pH conditions but is significantly enhanced under alkaline conditions.[9] The rate of hydrolysis is dependent on the isomer, pH, and temperature. For example, the hydrolysis of γ-HCH follows first-order kinetics with a half-life of 771 hours at pH 7.3 and 92 hours at pH 9.3 at 25°C.[9] The alkaline hydrolysis of α-HCH has a calculated half-life of 1,083 hours at pH 9.78.[7]

Table 3: Hydrolysis Rate Constants and Half-lives of HCH Isomers

| Isomer | pH | Temperature (°C) | Rate Constant (k) | Half-life (t½) | Reference |

| γ-HCH | 7.3 | 25 | - | 771 hours | [9] |

| γ-HCH | 7.8 | 25 | - | 648 hours | [9] |

| γ-HCH | 9.3 | 25 | - | 92 hours | [9] |

| α-HCH | 9.78 | - | 0.0064 h⁻¹ | 1083 hours | [7] |

Photolysis

Photodegradation of HCH isomers can occur in the atmosphere, water, and on soil surfaces. The primary mechanism in the atmosphere is reaction with photochemically generated hydroxyl radicals. The atmospheric half-lives of γ- and α-HCH are estimated to be around 84 and 115 days, respectively.[6] In aqueous environments, the indirect photolysis half-life of HCH is estimated to be about 270 days, with the hydroxyl radical being the dominant oxidant.[7] In snow and ice, β-HCH can be photolyzed, with the degradation following first-order kinetics. The main photoproduct in snow is α-HCH, while in ice, both α-HCH and pentachlorocyclohexene are formed.[6]

Phytoremediation of HCH-Contaminated Soils

Phytoremediation is an emerging technology that utilizes plants to remove, degrade, or stabilize contaminants in soil and water.[7][12] For HCH, phytoremediation can occur through several mechanisms:

-

Phytostabilization: Plants can reduce the mobility and bioavailability of HCH in soil by absorbing them into their roots and preventing their spread.[7]

-

Rhizodegradation: The rhizosphere, the soil region around plant roots, harbors a high density of microorganisms. Plants can exude substances that stimulate the growth and activity of HCH-degrading microbes.[11]

-

Phytoextraction: Some plants can take up HCH from the soil and translocate it to their harvestable parts.[13]

-

Phytodegradation: Plants can produce enzymes that can break down HCH within their tissues.

Studies have shown that plants like Cytisus striatus, when used in combination with HCH-degrading bacteria such as Sphingomonas sp., can significantly enhance the dissipation of HCH from contaminated soil.[5]

Experimental Protocols

This section provides an overview of key experimental methodologies for studying HCH degradation.

Microbial Degradation Study in Soil Slurry

This protocol describes a typical laboratory experiment to assess the microbial degradation of HCH isomers in a soil slurry.

Protocol:

-

Soil Sample Collection and Preparation: Collect soil from the contaminated site. Air-dry and sieve the soil to remove large debris.

-

Slurry Preparation: Prepare a soil slurry by mixing a known weight of soil with a mineral salts medium in a specific ratio (e.g., 1:2 w/v).

-

Spiking: Spike the slurry with a known concentration of the HCH isomer(s) of interest, typically dissolved in a carrier solvent like acetone.

-

Inoculation (for bioaugmentation studies): Inoculate the slurry with a pre-grown culture of an HCH-degrading microorganism or consortium.

-

Incubation: Incubate the slurries under controlled conditions (e.g., specific temperature, shaking speed, aerobic or anaerobic).

-

Sampling: Collect slurry samples at regular time intervals.

-

Extraction: Extract HCH isomers and their metabolites from the slurry samples using an appropriate organic solvent (e.g., hexane:acetone mixture).

-

Analysis: Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to quantify the concentrations of the parent HCH isomers and their degradation products.

-

Data Analysis: Determine the degradation kinetics (e.g., first-order rate constant, half-life) by plotting the concentration of the HCH isomer against time.

HCH Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the separation, identification, and quantification of HCH isomers and their metabolites.

General Protocol:

-

Sample Preparation: Extract the analytes from the environmental matrix (soil, water, etc.) using a suitable solvent extraction method. The extract may require a cleanup step to remove interfering compounds.

-

Injection: Inject a small volume of the extract into the GC.

-

Separation: The HCH isomers and metabolites are separated based on their boiling points and interactions with the stationary phase of the GC column. A typical column used is a non-polar or semi-polar capillary column.

-

Ionization: As the separated compounds elute from the GC column, they enter the mass spectrometer and are ionized, typically by electron impact (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion at a specific m/z.

-

Data Analysis: The resulting mass spectrum is compared to a library of known spectra for identification. Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of a standard.

Dehalogenase Activity Assay (Chloride Release Assay)

This colorimetric assay provides a rapid and sensitive method for screening microorganisms for their ability to dechlorinate HCH.

Principle: The assay is based on the reaction of released chloride ions with mercuric thiocyanate and ferric nitrate to produce a colored complex that can be measured spectrophotometrically.

Protocol:

-

Culture Preparation: Grow the microbial isolates in a suitable medium containing HCH as the sole carbon source or as a co-metabolite.

-

Reaction Mixture: Prepare a reaction mixture containing the cell-free extract or whole cells, a buffer, and the HCH substrate.

-

Incubation: Incubate the reaction mixture at an optimal temperature for a specific period.

-

Color Development: Stop the reaction and add the colorimetric reagents (mercuric thiocyanate and ferric nitrate solution).

-

Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 460 nm).

-

Quantification: Determine the amount of chloride released by comparing the absorbance to a standard curve prepared with known concentrations of chloride.

Conclusion

The environmental degradation of HCH isomers is a complex process involving a combination of microbial, abiotic, and plant-mediated pathways. Microbial degradation, particularly through the aerobic Lin pathway in Sphingobium species and anaerobic reductive dechlorination by various bacteria, plays a crucial role in the natural attenuation of these persistent pollutants. While abiotic processes like hydrolysis and photolysis contribute to their transformation, they are generally slower. Phytoremediation offers a promising, eco-friendly approach for the cleanup of HCH-contaminated sites. A thorough understanding of these degradation pathways, the enzymes involved, and the factors influencing their rates is essential for developing effective bioremediation strategies to mitigate the environmental impact of HCH contamination. This guide provides a foundational technical overview to support further research and application in this critical area.

References

- 1. Biochemistry of Microbial Degradation of Hexachlorocyclohexane and Prospects for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aerobic degradation of lindane (gamma-hexachlorocyclohexane) in bacteria and its biochemical and molecular basis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid degradation of lindane (γ-hexachlorocyclohexane) at low temperature by Sphingobium strains [agris.fao.org]

- 4. Beta-Hexachlorocyclohexane - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. oehha.ca.gov [oehha.ca.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chm.pops.int [chm.pops.int]

- 13. Antibiotic-induced stress responses in Gram-negative bacteria and their role in antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

Microbial Degradation of Hexachlorocyclohexane in Soil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial degradation of hexachlorocyclohexane (HCH) in soil. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development and environmental remediation. This document delves into the core principles of HCH biodegradation, detailing the microorganisms, enzymatic pathways, and environmental factors that govern this critical process. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols are provided for key methodologies. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex biological and experimental processes.

Introduction to Hexachlorocyclohexane and its Environmental Impact

Hexachlorocyclohexane (HCH) is a synthetic organochlorine pesticide that has been used extensively in agriculture and public health worldwide.[1] Technical-grade HCH is a mixture of five main stereoisomers: alpha (α-HCH), beta (β-HCH), gamma (γ-HCH), delta (δ-HCH), and epsilon (ε-HCH).[1] Of these, only γ-HCH, commonly known as lindane, possesses potent insecticidal properties.[1][2] The production of one ton of lindane generates approximately 8 to 12 tons of other HCH isomers as waste products, which have been dumped in various locations, leading to widespread environmental contamination.[2]

The isomers of HCH, particularly the β-isomer, are persistent in the environment due to their chemical stability and resistance to degradation.[2][3] They can accumulate in soil and water, bioaccumulate in the food chain, and pose significant risks to human health and ecosystems.[4] Concerns over their toxicity and persistence led to the ban or restriction of HCH use in many countries.[1] However, the legacy of HCH contamination remains a significant environmental challenge, necessitating effective remediation strategies. Microbial degradation, or bioremediation, has emerged as a promising and environmentally friendly approach to clean up HCH-contaminated sites.[5][6]

Microbial Players in HCH Degradation

A diverse range of microorganisms, including bacteria, fungi, and actinomycetes, have been identified with the ability to degrade HCH isomers under both aerobic and anaerobic conditions.[1][7]

Aerobic Bacteria: The most extensively studied HCH-degrading microorganisms are aerobic bacteria, particularly those belonging to the genus Sphingomonas (now reclassified into several genera including Sphingobium, Novosphingobium, Sphingopyxis, and Sphingomonas).[1] Strains such as Sphingobium indicum B90A and Sphingobium japonicum UT26 have been shown to utilize HCH as a sole source of carbon and energy.[1] Other bacterial genera implicated in aerobic HCH degradation include Pseudomonas, Rhodococcus, Bacillus, and Ochrobactrum.[8][9]

Anaerobic Bacteria: Under anaerobic conditions, different groups of bacteria are responsible for HCH degradation. These include species of Clostridium, Desulfovibrio, and Dehalobacter.[1] Anaerobic degradation typically proceeds through reductive dechlorination.[1]

Fungi: Certain fungi, particularly white-rot fungi like Pleurotus ostreatus, have also demonstrated the ability to degrade HCH isomers.[8] These fungi produce extracellular ligninolytic enzymes that can non-specifically degrade a wide range of organopollutants.

Biochemical Pathways of HCH Degradation

The microbial degradation of HCH occurs through distinct aerobic and anaerobic pathways, involving a series of enzymatic reactions that ultimately lead to the mineralization of the compound or its transformation into less toxic substances.

Aerobic Degradation Pathway

The aerobic degradation of HCH is best characterized by the "lin pathway," which involves a series of genes (lin) encoding the enzymes responsible for the catabolism of HCH isomers.[1] The pathway can be broadly divided into an upper pathway, which converts HCH to chlorohydroquinone, and a lower pathway, which further metabolizes chlorohydroquinone to intermediates of the tricarboxylic acid (TCA) cycle.

The key enzymes in the upper pathway include:

-

LinA (HCH dehydrochlorinase): This enzyme initiates the degradation of α-, γ-, and δ-HCH by catalyzing two successive dehydrochlorination reactions, leading to the formation of pentachlorocyclohexene (PCCH) and then tetrachlorocyclohexadiene (TCDN).[1][2]

-

LinB (Haloalkane dehalogenase): LinB is a hydrolytic dehalogenase that acts on β- and δ-HCH, as well as on the intermediates produced by LinA. It catalyzes the conversion of TCDN to dichlorohydroquinone (DCHQ) via hydrolytic dechlorination.[1][2]

-

LinC (DDOL dehydrogenase): This enzyme is a dehydrogenase that is involved in the conversion of intermediate diols.[2]

The lower pathway involves a series of enzymes (LinD, LinE, LinF, LinGH, LinJ) that mediate the ring cleavage of DCHQ and subsequent metabolism to succinyl-CoA and acetyl-CoA, which can then enter central metabolic pathways.[10]

Anaerobic Degradation Pathway

Under anaerobic conditions, HCH degradation proceeds primarily through reductive dechlorination.[1] This process involves the sequential removal of chlorine atoms from the HCH molecule. The end products of anaerobic degradation are often chlorobenzene and benzene, which may or may not be further mineralized depending on the microbial consortium present.[1] The initial steps involve the formation of tetrachlorocyclohexene (TCCH) and dichlorocyclohexadiene.[1]

Quantitative Data on HCH Degradation

The efficiency of microbial HCH degradation can vary significantly depending on the microbial strain or consortium, the HCH isomer, and the environmental conditions. The following tables summarize key quantitative data from various studies.

| HCH Isomer | Microbial System | Initial Concentration | Degradation Rate / Efficiency | Time | Reference |

| α-HCH | Microbial Consortium | 100 µg/mL | 58 µg/mL/day | 72 h | [11] |

| α-HCH | Fusarium equiseti K3 & Sphingobium sp. S8 | Not specified | 71% degradation | 10 days | [3] |

| β-HCH | Fusarium equiseti K3 & Sphingobium sp. S8 | Not specified | 57% degradation | 10 days | [3] |

| γ-HCH (Lindane) | Microbial Consortium | 300 µg/mL | 216 µg/mL/day | 108 h | [12][13] |

| γ-HCH (Lindane) | Microbacterium spp. strain P27 | 50 mg/L | 82.7% degradation | 15 days | [2] |

| γ-HCH (Lindane) | Burkholderia spp. strain IPL04 | Not specified | 98% degradation | 8 days | [2] |

| γ-HCH (Lindane) | Streptomyces consortium | Not specified | 97% removal | Not specified | [2] |

| δ-HCH | Streptomyces sp. M7 | 150 µg/kg | 78% removal | 4 weeks | [5] |

| δ-HCH | Fusarium equiseti K3 & Sphingobium sp. S8 | Not specified | 81% degradation | 10 days | [3] |

| All Isomers | Pleurotus ostreatus SMC | Not specified | α: 58%, β: 26%, γ: 64%, δ: 45% reduction | 5 weeks | [8] |

Table 1: Degradation Rates and Efficiencies of HCH Isomers by Various Microbial Systems. This table summarizes the degradation performance of different microbial systems on various HCH isomers, highlighting the initial concentrations and the timeframes over which degradation was observed.

| HCH Isomer | Microbial System | Half-life (t½) | Reference |

| γ-HCH (Lindane) | Natural soil microbiota | 708 days (in soil) | [2] |

| γ-HCH (Lindane) | Three bacterial isolates | 1.35, 1.48, and 1.75 days | [10] |

Table 2: Half-life of γ-HCH in Soil and in the Presence of Degrading Bacteria. This table provides a comparison of the persistence of γ-HCH in soil under natural conditions versus its accelerated degradation in the presence of specific bacterial isolates.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |

| LinB | 1-chlorohexane | - | - | 0.16 | [14] |

| LinB | 1-iodohexane | - | - | 0.233 | [1] |

Table 3: Kinetic Parameters of the LinB Enzyme. This table presents the kinetic parameters of the LinB enzyme from Sphingomonas paucimobilis UT26 for different halogenated substrates, indicating its catalytic efficiency.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of microbial degradation of HCH in soil.

Protocol for Soil Microcosm Study of HCH Bioremediation

Objective: To evaluate the biodegradation of HCH in a controlled laboratory setting that simulates soil conditions.

Materials:

-

HCH-contaminated soil or soil spiked with a known concentration of HCH.

-

Glass jars or beakers (e.g., 250 mL or 500 mL) with loose-fitting lids or cotton plugs to allow for gas exchange.

-

Sterile distilled water.

-

Nutrient solution (e.g., mineral salts medium) - optional, for biostimulation.

-

Inoculum of HCH-degrading microorganisms (pure culture or consortium) - for bioaugmentation.

-

Incubator with temperature and humidity control.

-

Analytical balance.

-

Spatula.

Procedure:

-

Soil Preparation:

-

If using uncontaminated soil, air-dry it and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.

-

Spike the soil with a known concentration of HCH dissolved in a suitable solvent (e.g., acetone). Mix thoroughly and allow the solvent to evaporate completely in a fume hood.

-

If using historically contaminated soil, homogenize it thoroughly.

-

-

Microcosm Setup:

-

Weigh a specific amount of the prepared soil (e.g., 100 g) into each glass jar.

-

Adjust the moisture content of the soil to a desired level (e.g., 50-60% of its water-holding capacity) by adding sterile distilled water.

-

-

Treatments:

-

Control (Abiotic): Use sterilized soil (e.g., by autoclaving) to account for any abiotic degradation.

-

Control (Biotic): Use non-sterilized soil to assess the degradation potential of the indigenous microbial population.

-

Biostimulation: Amend the soil with a nutrient solution to stimulate the growth and activity of native HCH-degrading microorganisms.

-

Bioaugmentation: Inoculate the soil with a known culture of HCH-degrading microorganisms.

-

-

Incubation:

-

Place the microcosms in an incubator at a controlled temperature (e.g., 25-30°C) and in the dark to prevent photodegradation.

-

Periodically open the jars in a sterile environment to ensure aerobic conditions.

-

-

Sampling:

-

At regular time intervals (e.g., 0, 7, 14, 28, 56 days), collect soil samples from each microcosm for HCH analysis.

-

-

Data Analysis:

-

Analyze the concentration of HCH in the soil samples over time to determine the degradation rate and half-life for each treatment.

-

Protocol for Extraction of HCH from Soil for GC-MS Analysis

Objective: To efficiently extract HCH isomers from soil samples for subsequent quantification by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Soil sample (fresh or frozen).

-

Anhydrous sodium sulfate (Na₂SO₄), baked at 400°C for 4 hours.

-

Extraction solvent: Hexane and acetone (1:1, v/v), pesticide residue grade.

-

Centrifuge tubes (e.g., 50 mL) with screw caps.

-

Wrist-action shaker or vortex mixer.

-

Centrifuge.

-

Pasteur pipettes.

-

Concentrator tube and nitrogen evaporator or rotary evaporator.

-

GC vials with inserts.

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 g of the soil sample into a centrifuge tube.

-

Add an equal amount of anhydrous sodium sulfate to the soil to remove moisture and mix well with a spatula.

-

-

Extraction:

-

Add a known volume of the extraction solvent (e.g., 20 mL) to the centrifuge tube.

-

Seal the tube and shake it vigorously for at least 1 hour on a wrist-action shaker.

-

-

Phase Separation:

-

Centrifuge the tube at a moderate speed (e.g., 2000-3000 rpm) for 10 minutes to separate the soil particles from the solvent.

-

-

Solvent Collection:

-

Carefully transfer the supernatant (solvent layer) to a clean tube using a Pasteur pipette.

-

Repeat the extraction process (steps 2-4) on the soil pellet two more times with fresh solvent to ensure complete extraction. Combine all the solvent extracts.

-

-

Concentration:

-

Concentrate the combined extract to a small volume (e.g., 1 mL) using a gentle stream of nitrogen or a rotary evaporator. Be careful not to evaporate to dryness.

-

-

Sample Cleanup (if necessary):

-

If the extract is colored or contains interfering compounds, a cleanup step using a silica gel or Florisil column may be required.

-

-

Final Preparation:

-

Transfer the concentrated extract to a GC vial for analysis.

-

Protocol for GC-MS Analysis of HCH Isomers

Objective: To separate and quantify the different HCH isomers in the extracted soil samples.

Materials:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Capillary column suitable for organochlorine pesticide analysis (e.g., DB-5MS).

-

Helium as the carrier gas.

-

HCH isomer standards of known concentrations.

-

Extracted soil samples in GC vials.

Procedure:

-

Instrument Setup:

-

Set up the GC-MS with the appropriate column and operating conditions (injector temperature, oven temperature program, carrier gas flow rate, and MS parameters).

-

A typical oven temperature program might start at a low temperature (e.g., 60-80°C), ramp up to a higher temperature (e.g., 280-300°C), and hold for a few minutes to ensure all compounds elute.[15]

-

-

Calibration:

-

Prepare a series of HCH isomer standards of known concentrations in the extraction solvent.

-

Inject the standards into the GC-MS to generate a calibration curve for each isomer.

-

-

Sample Analysis:

-

Inject a known volume (e.g., 1-2 µL) of the extracted soil sample into the GC-MS.

-

-

Data Acquisition and Analysis:

-

Acquire the chromatogram and mass spectra for each sample.

-

Identify the HCH isomers based on their retention times and mass spectra by comparing them to the standards.

-

Quantify the concentration of each HCH isomer in the sample using the calibration curve.

-

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key microbial degradation pathways of HCH and a typical experimental workflow for a bioremediation study.

Aerobic Degradation Pathway of HCH

Caption: Aerobic degradation pathway of HCH isomers by the Lin pathway enzymes.

Anaerobic Degradation Pathway of HCH

Caption: Generalized anaerobic degradation pathway of γ-HCH.

Experimental Workflow for a Soil Bioremediation Study

Caption: A typical experimental workflow for a laboratory-scale soil bioremediation study of HCH.

Conclusion

The microbial degradation of hexachlorocyclohexane is a complex yet highly promising strategy for the remediation of contaminated soils. A thorough understanding of the key microbial players, their enzymatic machinery, and the intricate degradation pathways is essential for developing effective bioremediation technologies. This technical guide has provided a comprehensive overview of these aspects, supported by quantitative data and detailed experimental protocols. The visualization of these pathways and workflows aims to provide researchers and scientists with a clear and concise framework for their own investigations into the microbial degradation of HCH and other persistent organic pollutants. Further research focusing on the optimization of bioremediation conditions and the development of robust microbial consortia will be crucial for the successful application of this technology in the field.

References

- 1. Biochemistry of Microbial Degradation of Hexachlorocyclohexane and Prospects for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Insights Into the Biodegradation of Lindane (γ-Hexachlorocyclohexane) Using a Microbial System [frontiersin.org]

- 3. Mycelial nutrient transfer promotes bacterial co-metabolic organochlorine pesticide degradation in nutrient-deprived environments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academicjournals.org [academicjournals.org]

- 5. mdpi.com [mdpi.com]

- 6. Laboratory and field scale bioremediation of hexachlorocyclohexane (HCH) contaminated soils by means of bioaugmentation and biostimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Biodegradation of hexachlorocyclohexane (HCH) by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Isolation and acclimation of a microbial consortium for improved aerobic degradation of alpha-hexachlorocyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 15. Portable gas chromatography–mass spectrometry method for the in-field screening of organic pollutants in soil and water at pollution incidents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicological Effects of Different HCH Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological effects of the primary isomers of hexachlorocyclohexane (HCH): alpha-HCH (α-HCH), beta-HCH (β-HCH), gamma-HCH (γ-HCH or lindane), and delta-HCH (δ-HCH). This document summarizes key toxicity data, details experimental methodologies for assessing their effects, and illustrates the underlying molecular signaling pathways.

Introduction to HCH Isomers

Hexachlorocyclohexane (HCH) is a synthetic organochlorine chemical that exists as eight stereoisomers, of which α-, β-, γ-, and δ-HCH are the most significant due to their presence in technical-grade HCH and their environmental persistence.[1][2][3] While γ-HCH (lindane) was widely used as an insecticide, the other isomers are byproducts of its manufacturing process and are considered environmental pollutants.[1][2][3] The isomers exhibit distinct physical, chemical, and toxicological properties, leading to different fates in the environment and diverse biological effects.

Comparative Toxicology of HCH Isomers

The toxicological profiles of HCH isomers vary significantly. γ-HCH is recognized as the most acutely toxic isomer, primarily targeting the central nervous system.[4][5] In contrast, β-HCH is the most persistent isomer, bioaccumulating in fatty tissues and exerting chronic effects, including endocrine disruption.[4] α-HCH is known for its carcinogenic potential, particularly in the liver, while δ-HCH's toxicity is the least characterized of the four.[4]

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the acute toxicity and carcinogenicity of the different HCH isomers.

Table 1: Acute Toxicity of HCH Isomers (LD50)

| Isomer | Species | Route | LD50 (mg/kg) | Reference |

| α-HCH | Rat | Oral | 500 - 4670 | [6] |

| Mouse | Oral | 1000 - 4000 | [6] | |

| β-HCH | Rat | Oral | 1500 - 2000 | [6] |

| Mouse | Oral | > 1200 | [6] | |

| γ-HCH (Lindane) | Rat | Oral | 88 - 190 | [7] |

| Rat | Dermal | 500 - 1000 | [7] | |

| Mouse | Oral | 56 - 250 | [7] | |

| Mouse | Dermal | 300 | [7] | |

| δ-HCH | Rat | Oral | 1000 | [6] |

| Mouse | Oral | 4000 | [6] |

Table 2: Carcinogenicity Classification of HCH Isomers

| Isomer | IARC Classification | EPA Classification | NTP Classification | Reference |

| α-HCH | Group 2B: Possibly carcinogenic to humans | Group B2: Probable human carcinogen | Reasonably anticipated to be a human carcinogen | [8][9] |

| β-HCH | Group 2B: Possibly carcinogenic to humans | Group C: Possible human carcinogen | Reasonably anticipated to be a human carcinogen | [8][9] |

| γ-HCH (Lindane) | Group 1: Carcinogenic to humans | Suggestive evidence of carcinogenicity, but not sufficient to assess human carcinogenic potential | Reasonably anticipated to be a human carcinogen | [8][9] |

| Technical HCH | Group 2B: Possibly carcinogenic to humans | Group B2: Probable human carcinogen | Reasonably anticipated to be a human carcinogen | [8][9] |

Table 3: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) of HCH Isomers (Oral)

| Isomer | Species | Duration | Endpoint | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Reference |

| α-HCH | Rat | Chronic | Liver toxicity | 0.1 | 1.0 | [10] |

| β-HCH | Rat | Subchronic | Liver effects, Testicular atrophy | 0.1 (approx.) | 0.5 (approx.) | |

| γ-HCH (Lindane) | Rat | Chronic | Liver and kidney toxicity | 0.25 | 1.25 | [10] |

| δ-HCH | Mouse | Intermediate | Liver hypertrophy | 10.8 | 32.3 | [3] |

Mechanisms of Toxicity and Signaling Pathways

α-HCH: Hepatotoxicity and Carcinogenicity

α-HCH is a potent liver toxicant and is classified as a probable human carcinogen.[8][9] Its primary mechanism of action in the liver involves the promotion of cell proliferation (mitogenesis), which can lead to the development of hepatic nodules and hepatocellular carcinomas.[4] While the precise signaling cascade is not fully elucidated, evidence suggests the involvement of pathways that regulate cell growth and survival.

Figure 1: Proposed mitogenic signaling pathway for α-HCH-induced hepatotoxicity.

β-HCH: Endocrine Disruption and Apoptosis

β-HCH is a persistent organic pollutant known for its endocrine-disrupting properties, particularly its estrogenic effects.[11] Interestingly, it exerts these effects without directly binding to the estrogen receptor (ER), suggesting a non-classical mechanism of action.[11][12] Long-term exposure to β-HCH can promote the transformation and invasiveness of breast cancer cells.[13] Furthermore, β-HCH can induce apoptosis in certain cell types, such as Sertoli cells, through a pathway involving reactive oxygen species (ROS) generation and activation of the JNK/FasL signaling cascade.[14]

Figure 2: Dual toxicological pathways of β-HCH.

γ-HCH (Lindane): Neurotoxicity

Lindane's primary toxic effect is neurotoxicity, resulting from its interaction with the GABA-A receptor-chloride channel complex in the central nervous system.[15][16] By binding to the picrotoxin site on this receptor, lindane blocks the inhibitory action of GABA, leading to hyperexcitability of neurons, which manifests as tremors, convulsions, and seizures.[7][16]

Figure 3: Mechanism of γ-HCH (Lindane) neurotoxicity.

δ-HCH: Disruption of Calcium Signaling

The toxicological profile of δ-HCH is less defined than the other isomers. However, a key mechanism of its action appears to be the disruption of intracellular calcium homeostasis. δ-HCH has been shown to modulate ryanodine-sensitive calcium channels, leading to an abnormal release of calcium from intracellular stores like the endoplasmic reticulum. This can have wide-ranging effects on cellular processes that are dependent on calcium signaling.

Figure 4: δ-HCH-induced disruption of calcium signaling.

Experimental Protocols

This section provides an overview of key experimental protocols used to assess the toxicological effects of HCH isomers.

In Vitro Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Principle: Viable cells with active metabolism convert MTT into a purple formazan product.

-

Protocol Overview:

-

Seed cells in a 96-well plate and expose them to various concentrations of the HCH isomer.

-

After the desired incubation period, add MTT solution to each well and incubate for 1-4 hours at 37°C.[7]

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[7]

-

Measure the absorbance at a wavelength of 500-600 nm using a microplate reader.[12]

-

Figure 5: Workflow of the MTT cytotoxicity assay.

Animal Studies for Neurotoxicity Assessment

The Rota-rod test is used to assess motor coordination and balance in rodents.

-

Principle: Animals are placed on a rotating rod, and the latency to fall is measured. Impaired motor function due to neurotoxicants will result in a decreased latency to fall.

-

Protocol Overview:

-

Acclimatize the animals to the testing room and the Rota-rod apparatus.[5]

-

Place the animal on the rod rotating at a low, constant speed for a training period.[5][17]

-

For testing, the rod is set to accelerate from a low speed to a higher speed over a set period.[5][17]

-

Record the time it takes for the animal to fall off the rod.

-

Repeat the test for a set number of trials with rest periods in between.[5][17]

-

Histopathological Assessment of Liver Toxicity

H&E staining is a principal staining method in histology to visualize tissue morphology.

-

Principle: Hematoxylin stains cell nuclei a purplish-blue, and eosin stains the extracellular matrix and cytoplasm pink.

-

Protocol Overview:

-

Fix liver tissue in 10% neutral buffered formalin and embed in paraffin.

-

Cut thin sections (4-5 µm) and mount on glass slides.

-

Deparaffinize the sections using xylene and rehydrate through a graded series of ethanol to water.[2][6][8][18][19]

-

Stain with hematoxylin, followed by a "bluing" step in a weak alkaline solution.[2][6][8][18][19]

-

Dehydrate the sections through a graded series of ethanol and clear in xylene.[2][6][8][18][19]

-

Mount with a coverslip and examine under a microscope for signs of hepatotoxicity such as necrosis, inflammation, and changes in cell morphology.

-

Mechanistic Assays

Western blotting is used to detect the cleavage of pro-caspase-3 into its active form, a key indicator of apoptosis.

-

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to both pro-caspase-3 and cleaved caspase-3.

-

Protocol Overview:

-

Prepare cell lysates from control and HCH-treated cells.

-

Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[11][20][21]

-

Block the membrane to prevent non-specific antibody binding.[11][20][21]

-

Incubate the membrane with a primary antibody specific for caspase-3 (that recognizes both the pro- and cleaved forms) or an antibody specific only to the cleaved form.[11][20][21]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[11][20][21]

-

Detect the protein bands using a chemiluminescent substrate and imaging system.[11]

-

The Estrogen Screen (E-SCREEN) assay is a cell proliferation assay to assess the estrogenic activity of chemicals.

-

Principle: The assay utilizes the estrogen-responsive human breast cancer cell line MCF-7, which proliferates in the presence of estrogens.[1][22][23]

-

Protocol Overview:

-

Culture MCF-7 cells in a medium containing charcoal-dextran-stripped fetal bovine serum to remove endogenous steroids.[1]

-

Plate the cells in multi-well plates and expose them to a range of concentrations of the test compound (e.g., β-HCH), a positive control (17β-estradiol), and a negative control (vehicle).[1][23]

-

After a 6-day incubation period, determine the cell number in each well using a method such as the sulforhodamine B (SRB) assay or by direct cell counting.[23]

-

The proliferative effect of the test compound is compared to that of the positive control to determine its relative estrogenic potency.

-

This assay measures the ability of a compound to displace a radiolabeled ligand from the GABA-A receptor.

-

Principle: A radiolabeled ligand that specifically binds to the GABA-A receptor (e.g., [3H]muscimol) is incubated with brain membrane preparations in the presence and absence of the test compound (e.g., lindane). The amount of radioactivity displaced by the test compound is measured.[24][25]

-

Protocol Overview:

-

Prepare a crude membrane fraction from rodent brains.

-

Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.[25]

-

Separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

-

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs.

-

Protocol Overview:

-

Fix and permeabilize the cells or tissue sections.[16][26][27][28]

-

Incubate with the TUNEL reaction mixture containing TdT and labeled dUTPs (e.g., BrdUTP or FITC-dUTP).[16][26][27][28]

-

If an indirect method is used, follow with an incubation with a secondary detection reagent (e.g., anti-BrdU antibody conjugated to a fluorophore or HRP).[16][26][27][28]

-

Visualize the labeled cells using fluorescence microscopy or light microscopy (for HRP-based detection).[16][26][27][28]

-

This technique is used to measure changes in intracellular calcium concentrations.

-

Principle: Fura-2 AM is a cell-permeant, ratiometric fluorescent dye that binds to free intracellular calcium. The ratio of its fluorescence emission when excited at two different wavelengths (typically 340 nm and 380 nm) is proportional to the intracellular calcium concentration.[13][14][15][29][30]

-

Protocol Overview:

-

Load cultured cells with Fura-2 AM by incubating them in a medium containing the dye.[13][14][15][29][30]

-

Wash the cells to remove extracellular dye.

-

Expose the cells to the test compound (e.g., δ-HCH).

-

Monitor the fluorescence intensity at the two excitation wavelengths over time using a fluorescence microscope equipped with a ratiometric imaging system.[13][14][15][29][30]

-

Calculate the ratio of the fluorescence intensities to determine the changes in intracellular calcium concentration.

-

Conclusion

The isomers of hexachlorocyclohexane exhibit a diverse range of toxicological effects, each with distinct mechanisms of action. Understanding these differences is crucial for assessing the risks associated with exposure to these environmental contaminants and for developing strategies for remediation and therapeutic intervention. This guide provides a foundational overview of the toxicology of HCH isomers, intended to support further research and drug development efforts in this area.

References

- 1. E-SCREEN - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Evaluation of in vitro assays for determination of estrogenic activity in the environment [www2.mst.dk]

- 5. biomed-easy.com [biomed-easy.com]

- 6. H&E staining · Xin Chen Lab · UCSF [pharm.ucsf.edu]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. H&E Staining Method and Protocol - Harris - IHC WORLD [ihcworld.com]

- 9. researchgate.net [researchgate.net]

- 10. The subchronic oral toxicity of the beta-isomer of hexachlorocyclohexane in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 13. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. sinobiological.com [sinobiological.com]

- 16. Rotarod test [protocols.io]

- 17. labmethods.org [labmethods.org]

- 18. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]

- 19. researchgate.net [researchgate.net]

- 20. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Binding of [3H]-muscimol to GABAA sites in the guinea-pig urinary bladder: biochemical assay and autoradiography - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Kinetics of [3H]muscimol binding to the GABAA receptor in bovine brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. genscript.com [genscript.com]

- 26. Protocol: TUNEL and Active Caspase-3 Detection by IHC/ICC [bio-techne.com]

- 27. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]

- 28. biotna.net [biotna.net]

- 29. researchgate.net [researchgate.net]

- 30. ionbiosciences.com [ionbiosciences.com]

The Agricultural Legacy of Hexachlorocyclohexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history, use, and environmental impact of hexachlorocyclohexane (HCH) in agriculture. HCH, a synthetic organochlorine insecticide, was once widely employed for crop protection and public health purposes. However, its persistence in the environment, bioaccumulative properties, and adverse health effects led to its eventual restriction and ban in many countries. This document delves into the scientific and historical aspects of HCH, presenting key data, experimental methodologies, and visual representations of its environmental lifecycle.

Introduction to Hexachlorocyclohexane (HCH)

Hexachlorocyclohexane is a chlorinated hydrocarbon with the chemical formula C₆H₆Cl₆. It exists as eight different stereoisomers, with the most common being alpha (α), beta (β), gamma (γ), and delta (δ)-HCH.[1][2][3] The insecticidal properties of HCH are almost exclusively attributed to the γ-isomer, which is commonly known as lindane.[3][4][5][6][7][8][9] Technical-grade HCH, the product of the photochemical chlorination of benzene, is a mixture of these isomers, typically containing 60-70% α-HCH, 5-14% β-HCH, 8-15% γ-HCH, and 2-16% δ-HCH.[1][5] The production of one ton of lindane generates approximately 8 to 12 tons of other, non-insecticidal HCH isomers, which were often disposed of improperly, leading to significant environmental contamination.[2][9][10]

The various isomers of HCH exhibit different physical and chemical properties, which influence their environmental fate and toxicity. For instance, β-HCH is the most persistent and bioaccumulative isomer.[5][11][12] Due to their persistence, HCH isomers are classified as Persistent Organic Pollutants (POPs) under the Stockholm Convention.[9][10][13][14]

A History of Agricultural Application

The insecticidal properties of HCH were discovered in the early 1940s, leading to its large-scale production and use as a broad-spectrum insecticide after World War II.[1][10] Commercial production in the United States began in 1945 and peaked in the 1950s.[4][5]

Initially, technical-grade HCH was widely used in agriculture to control a variety of pests on crops such as cotton, rice, cereals, sugar beets, and oilseed rape.[1][15] It was also used for seed treatment and in forestry.[4][16] However, the application of technical HCH often resulted in a musty odor and taste in the treated crops, a significant drawback for consumers.[1] This led to the increasing use of purified lindane (>99% γ-HCH), which was nearly odorless and did not affect crop quality.[10]

The use of HCH and lindane began to decline in the 1970s and 1980s as concerns about their environmental persistence and potential health risks grew.[9][17] Many developed countries banned or severely restricted the use of technical HCH and later lindane.[18] The Stockholm Convention in 2009 led to a global ban on the use of α-HCH, β-HCH, and lindane in agriculture.[9][10][13] However, some countries continued to use existing stockpiles, and the legacy of HCH contamination remains a global issue.[6][8][19]

Quantitative Data on HCH Production and Use

The following tables summarize key quantitative data related to the production and agricultural use of HCH.

Table 1: Global and Regional HCH Production and Use

| Region/Country | Time Period | Substance | Quantity | Source |

| Global | 1948 - 1997 | Lindane (γ-HCH) | ~600,000 tonnes | [6] |

| United States | 1950s (peak) | Lindane (γ-HCH) | 17.6 million pounds (annually) | [4][5] |

| United States | 1974 | Lindane (γ-HCH) | ~270,000 kg | [4][5] |

| United States | 1974 | Technical-grade HCH | ~450,000 kg | [4][5] |

| Former Soviet Union | 1950 - 1990 | Technical HCH | 1,960,000 tonnes | [20] |

| Former Soviet Union | 1950 - 1990 | Lindane (γ-HCH) | 40,000 tonnes | [20] |

| Canada | - | Lindane (γ-HCH) | 6th largest global user | [16] |

| India | 1948 - 1995 | Technical HCH | ~1,000,000 tonnes | [21] |

| Europe | - | Lindane (γ-HCH) | 290,000 tonnes | [6] |

Table 2: HCH Isomer Composition in Technical Grade Product

| Isomer | Percentage Range | Source |

| α-HCH | 55 - 80% | [1] |

| β-HCH | 5 - 14% | [1] |

| γ-HCH (Lindane) | 8 - 15% | [1] |

| δ-HCH | 2 - 16% | [1] |

| ε-HCH | 3 - 5% | [1] |

Table 3: Environmental Residue Levels of HCH

| Location/Matrix | Isomer(s) | Concentration Range | Source |

| Agricultural Soils (Galicia, NW Spain) | Total HCH (α+β+γ+δ) | 4 - 2305 ng/g | [22] |

| Agricultural Soils (Galicia, NW Spain) | α-HCH | <1 - 1404 ng/g | [22] |

| Agricultural Soils (Galicia, NW Spain) | γ-HCH | <1 - 569 ng/g | [22] |

| Contaminated Site Soil (Galicia, NW Spain) | Total HCH | up to 20,000 mg/kg | [23] |

| Top Soil (Pesticide-contaminated sites, China) | HCH residues | 1,890 - 205,000 ng/g | [13] |

| Deep Soil (Pesticide-contaminated sites, China) | HCH residues | 50 - 21,300 ng/g | [13] |

| Soil (HCH dump site, India) | HCH residues | up to 4252.47 µg/g | [21] |

| Agricultural Lands (India) | HCH residues | up to 7.7 µg/g | [21] |

| Drinking Water (Delhi, India) | γ-HCH and β-HCH | Present in all 9 samples | [21] |

Experimental Protocols

Detailed experimental protocols for the analysis of HCH are extensive and vary depending on the matrix being analyzed. The following provides a generalized overview of common methodologies cited in the literature.

Analysis of HCH Residues in Environmental Samples

The determination of HCH isomers in soil, water, and biological tissues typically involves extraction, cleanup, and instrumental analysis.

Sample Preparation and Extraction:

-

Soil and Sediment: Soxhlet extraction or accelerated solvent extraction (ASE) are commonly used methods. A mixture of polar and non-polar solvents, such as hexane and acetone, is often employed to efficiently extract the HCH isomers from the solid matrix.

-

Water: Liquid-liquid extraction (LLE) with a non-polar solvent like dichloromethane or solid-phase extraction (SPE) using cartridges packed with materials like C18 are standard procedures to concentrate the analytes from the aqueous phase.

-

Biota (e.g., plant and animal tissues): Samples are typically homogenized and extracted with organic solvents. A lipid removal step (e.g., gel permeation chromatography or saponification) is often necessary before further cleanup.

Cleanup:

The crude extracts from the above procedures usually contain co-extracted interfering substances that need to be removed before instrumental analysis. Common cleanup techniques include:

-

Adsorption Chromatography: Using columns packed with adsorbents like Florisil, silica gel, or alumina to separate HCH isomers from interfering compounds based on their polarity.

-

Gel Permeation Chromatography (GPC): To remove high molecular weight compounds such as lipids.

Instrumental Analysis:

-

Gas Chromatography (GC): This is the most widely used technique for the analysis of HCH isomers.

-

Detector: An electron capture detector (ECD) is highly sensitive to halogenated compounds like HCH and is therefore commonly used. Mass spectrometry (MS) detectors provide more definitive identification and are also frequently employed.

-

Column: Capillary columns with various stationary phases are used to separate the different HCH isomers.

-

Toxicological Studies

Toxicological assessments of HCH involve both in vivo (animal) and in vitro (cell-based) studies to determine its potential adverse health effects.

In Vivo Studies:

-

Acute Toxicity: Typically involves administering a single high dose of the HCH isomer to laboratory animals (e.g., rats, mice) via oral, dermal, or inhalation routes to determine the LD50 (lethal dose for 50% of the animals).

-

Subchronic and Chronic Toxicity: Involves repeated exposure to lower doses of HCH over a longer period (e.g., 90 days for subchronic, 2 years for chronic) to evaluate effects on various organs and systems. These studies often include histopathological examination of tissues.

-

Carcinogenicity Bioassays: Long-term studies designed to assess the tumor-inducing potential of HCH isomers.

-

Reproductive and Developmental Toxicity Studies: Investigating the effects of HCH on fertility, pregnancy outcomes, and the development of offspring.

In Vitro Studies:

-

Genotoxicity Assays: Using bacterial (e.g., Ames test) or mammalian cell cultures to assess the potential of HCH to cause DNA damage or mutations.

-

Mechanistic Studies: Employing cell lines to investigate the specific cellular and molecular pathways through which HCH exerts its toxic effects, such as endocrine disruption or neurotoxicity.

Visualizing the History and Environmental Fate of HCH

The following diagrams, generated using Graphviz, illustrate key aspects of the history and environmental behavior of hexachlorocyclohexane.

Caption: A timeline of key events in the history of hexachlorocyclohexane (HCH).

Caption: Environmental fate and transport pathways of hexachlorocyclohexane (HCH).

References

- 1. researchgate.net [researchgate.net]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Hexachlorocyclohexane - Wikipedia [en.wikipedia.org]

- 4. Lindane, Hexachlorocyclohexane (Technical Grade), and Other Hexachlorocyclohexane Isomers - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hexachlorocyclohexane (HCH) | Toxic Substances | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 8. academicjournals.org [academicjournals.org]

- 9. β-Hexachlorocyclohexane: A Small Molecule with a Big Impact on Human Cellular Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tauw.com [tauw.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. lib3.dss.go.th [lib3.dss.go.th]

- 13. iwaponline.com [iwaponline.com]

- 14. researchgate.net [researchgate.net]

- 15. HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) (PIM 257) [inchem.org]

- 16. Major Uses of Lindane [lindane.org]

- 17. β-Hexachlorocyclohexane - Wikipedia [en.wikipedia.org]

- 18. pic.int [pic.int]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Analysis of composition, distribution and origin of hexachlorocyclohexane residues in agricultural soils from NW Spain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of delta-Hexachlorocyclohexane (δ-HCH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of delta-hexachlorocyclohexane (δ-HCH), an isomer of the organochlorine pesticide lindane. The information presented herein is intended to support research, scientific analysis, and drug development activities by providing detailed data, experimental methodologies, and visual representations of relevant biological and analytical pathways.

Physical and Chemical Properties

The physical and chemical properties of δ-HCH are crucial for understanding its environmental fate, transport, and biological interactions. A summary of these properties is presented in the tables below.

Physical Properties of delta-HCH

| Property | Value | Units | Reference(s) |

| Molecular Formula | C₆H₆Cl₆ | - | [1][2] |

| Molecular Weight | 290.83 | g/mol | [1][2] |

| Melting Point | 137 - 142 | °C | [2][3][4] |

| Boiling Point | 60 at 0.36 mmHg | °C | [3] |

| Vapor Pressure | 3.5 x 10⁻⁵ | mmHg at 25°C | [3] |

| Water Solubility | 31.4 | mg/L at 25°C | [3] |

| Octanol-Water Partition Coefficient (Log Kₒw) | 4.14 | - | [3] |

| Appearance | White crystalline solid, plates | - | [3][4] |

| Odor | Slightly musty | - | [3] |

Chemical Identity of delta-HCH

| Parameter | Description | Reference(s) |

| IUPAC Name | (1α,2α,3α,4β,5α,6β)-1,2,3,4,5,6-Hexachlorocyclohexane | [1][3] |

| CAS Registry Number | 319-86-8 | [1][2] |

| Synonyms | δ-BHC, delta-Lindane, delta-Benzene hexachloride | [1][2] |

Experimental Protocols

The accurate determination of the physical and chemical properties of δ-HCH relies on standardized experimental protocols. The following sections detail the methodologies for key experiments, primarily based on OECD and US EPA guidelines.

Melting Point Determination (OECD Guideline 102)

The melting point of δ-HCH is determined using the capillary method with a liquid bath or a metal block apparatus.[5]

-

Principle: A small, finely powdered sample of δ-HCH is introduced into a capillary tube, which is then heated at a controlled rate. The temperatures at which melting begins and is complete are recorded as the melting range.

-

Apparatus:

-

Melting point apparatus (e.g., Thiele tube with liquid paraffin or silicone oil, or a metal block apparatus).[5]

-

Capillary tubes (sealed at one end).

-

Calibrated thermometer.

-

-

Procedure:

-

A small amount of finely powdered δ-HCH is packed into a capillary tube to a height of 2-4 mm.

-

The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the heating bath or block.

-

The temperature is raised rapidly to within 10°C of the expected melting point, and then the heating rate is slowed to 1-2°C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the last solid particle disappears is recorded as the completion of melting.

-

The procedure is repeated at least twice, and the average of the consistent readings is reported as the melting range.

-

Vapor Pressure Determination (OECD Guideline 104)

The vapor pressure of δ-HCH can be determined using several methods, with the gas saturation method being suitable for substances with low vapor pressures.[6][7][8][9][10]

-

Principle: A stream of inert gas is passed through or over the substance at a known flow rate, becoming saturated with the vapor of δ-HCH. The amount of substance transported by the gas is determined, and the vapor pressure is calculated based on the volume of gas and the amount of transported material.[6][7][9]

-

Apparatus:

-

Saturation column containing δ-HCH coated on an inert support.

-

Thermostatically controlled bath to maintain a constant temperature.

-

Inert gas supply (e.g., nitrogen or argon) with a flow control system.

-

Trapping system (e.g., sorbent tubes) to collect the vaporized δ-HCH.

-

Analytical instrument (e.g., Gas Chromatograph with Electron Capture Detector - GC-ECD) for quantification.

-

-

Procedure:

-

The saturation column is packed with an inert support material coated with δ-HCH.

-

The column is placed in a thermostatic bath and allowed to equilibrate to the desired temperature.

-

A controlled flow of inert gas is passed through the column.

-

The gas stream containing the δ-HCH vapor is passed through a trapping system to collect the analyte.

-

The amount of δ-HCH collected in the trap is quantified using a calibrated GC-ECD.

-

The vapor pressure is calculated using the ideal gas law, considering the mass of δ-HCH collected, the volume of gas passed, and the temperature.

-

The determination is performed at a minimum of two different temperatures to establish the vapor pressure curve.[7][10]

-

Water Solubility Determination (OECD Guideline 105)

The column elution method is appropriate for determining the water solubility of substances like δ-HCH, which have low solubility.

-

Principle: Water is passed through a column packed with an inert material coated with an excess of δ-HCH until the water is saturated. The concentration of δ-HCH in the eluted water is then determined.

-

Apparatus:

-

Glass column with a thermostat jacket.

-

Inert support material (e.g., glass beads, silica gel).

-

Pump for delivering a constant flow of water.

-

Analytical instrument (e.g., GC-ECD) for quantification.

-

-

Procedure:

-

The inert support material is coated with an excess of δ-HCH.

-

The coated material is packed into the column, and the column is connected to the water supply.

-

Water is pumped through the column at a slow, constant flow rate to ensure saturation.

-